molecular formula C8H9FN2O4S B563633 cis 5-Fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione-13C,15N2 CAS No. 1217728-33-0

cis 5-Fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione-13C,15N2

Cat. No.: B563633
CAS No.: 1217728-33-0
M. Wt: 251.207
InChI Key: KOGYOPLNKQJQFM-WHTUVWIHSA-N
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Description

cis 5-Fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione-13C,15N2: is a chemically synthesized compound known for its significant applications in various fields of scientific research. This compound is characterized by its unique structural features, which include a fluorine atom, a hydroxymethyl group, and an oxathiolan ring. It is often used in the study of antiviral agents due to its structural similarity to nucleoside analogs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis 5-Fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione-13C,15N2 involves several steps, including the formation of the oxathiolan ring and the introduction of the fluorine atom. The reaction conditions typically require the use of specific reagents and catalysts to ensure the correct stereochemistry of the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for research applications.

Chemical Reactions Analysis

Types of Reactions

cis 5-Fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione-13C,15N2 undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the oxathiolan ring or the pyrimidinedione moiety.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution of the fluorine atom can introduce various functional groups.

Scientific Research Applications

cis 5-Fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione-13C,15N2 is widely used in scientific research due to its structural properties and potential biological activities. Some of its applications include:

    Chemistry: Used as a reference standard in synthetic chemistry and stable isotope labeling.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigated for its antiviral properties, particularly in the context of anti-HIV and anti-hepatitis agents.

    Industry: Utilized in the development of new pharmaceuticals and chemical processes.

Mechanism of Action

The mechanism of action of cis 5-Fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione-13C,15N2 involves its interaction with specific molecular targets. The compound is believed to mimic natural nucleosides, allowing it to interfere with viral replication processes. This interaction typically involves the incorporation of the compound into viral DNA or RNA, leading to chain termination and inhibition of viral replication.

Comparison with Similar Compounds

cis 5-Fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione-13C,15N2 can be compared with other nucleoside analogs, such as:

    Emtricitabine: Another nucleoside analog used in antiviral therapy.

    Lamivudine: A similar compound with applications in the treatment of HIV and hepatitis B.

    Zidovudine: An early nucleoside analog used in the treatment of HIV.

The uniqueness of this compound lies in its specific structural modifications, which confer distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl](213C,1,3-15N2)pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O4S/c9-4-1-11(8(14)10-7(4)13)5-3-16-6(2-12)15-5/h1,5-6,12H,2-3H2,(H,10,13,14)/t5-,6+/m0/s1/i8+1,10+1,11+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGYOPLNKQJQFM-WHTUVWIHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(S1)CO)N2C=C(C(=O)NC2=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O[C@H](S1)CO)[15N]2C=C(C(=O)[15NH][13C]2=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675906
Record name 5-Fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl](2-~13~C,~15~N_2_)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217728-33-0
Record name 5-Fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl](2-~13~C,~15~N_2_)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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